![molecular formula C5H7BO2S2 B1586637 5-(Methylsulfanyl)-2-thienylboronic acid CAS No. 499769-93-6](/img/structure/B1586637.png)
5-(Methylsulfanyl)-2-thienylboronic acid
Overview
Description
5-(Methylsulfanyl)-2-thienylboronic acid, also known as 5-MSTB, is an organoboronic acid that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is an important building block in the synthesis of various organic compounds and has been used in a range of studies related to drug discovery and development.
Scientific Research Applications
Synthesis of Arylthiophene Derivatives
A study by Hergert et al. (2018) presented a copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This technique leverages the instability of 5-formyl-2-thiopheneboronic acid, a related compound, to achieve improved yields and purities of 5-arylthiophene derivatives through a one-pot borylation–copper(I) chloride co-catalyzed reaction. The method avoids the acidic liberation step of boronic acid species, demonstrating the utility of thiopheneboronic acid derivatives in synthesizing complex organic molecules (Hergert et al., 2018).
Pharmacological Aspects of Thiophene Derivatives
Ikram et al. (2015) explored the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via a palladium-catalyzed Suzuki cross-coupling reaction. This study found that the electronic effects of different substituents on arylboronic acids influence the pharmacological properties of the synthesized thiophene molecules, including their haemolytic, biofilm inhibition, and anti-thrombolytic activities. This indicates the potential medicinal applications of these newly synthesized compounds, highlighting the role of boronic acid derivatives in developing pharmacologically active molecules (Ikram et al., 2015).
Catalysis and Chemical Transformations
Yamashita et al. (2013) reported that primary alkylboronic acids, such as methylboronic acid, exhibit high catalytic activities for the dehydrative amide condensation of α-hydroxycarboxylic acids. These catalysts outperform arylboronic acids, underscoring the versatility of boronic acid derivatives in catalyzing key chemical reactions for synthesizing amide compounds. This study emphasizes the significance of boronic acids in facilitating efficient and scalable chemical transformations (Yamashita et al., 2013).
Material Science and Nanotechnology
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes demonstrated enhanced water flux and dye rejection capabilities, attributed to the improved surface hydrophilicity provided by sulfonated aromatic diamine monomers. The research showcases the application of boronic acid derivatives in developing advanced materials for environmental and water purification technologies (Liu et al., 2012).
properties
IUPAC Name |
(5-methylsulfanylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIBVVHZWZYSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383272 | |
Record name | [5-(Methylsulfanyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
499769-93-6 | |
Record name | B-[5-(Methylthio)-2-thienyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499769-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Methylsulfanyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.